N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide is a useful research compound. Its molecular formula is C24H18ClNO3 and its molecular weight is 403.86. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Degradation and Environmental Applications
Photocatalytic degradation using titanium dioxide (TiO2) has been investigated for the decomposition of organic pollutants. A study by Torimoto et al. (1996) explored the photodecomposition of propyzamide, a compound structurally related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide, highlighting the effectiveness of TiO2-loaded adsorbent supports in enhancing the rate of mineralization of such pollutants. This research suggests the potential of benzofuran derivatives in environmental remediation efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Antimicrobial and Antitumor Potential
Several benzofuran derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor properties. For instance, Xia et al. (2011) identified compounds from a mangrove endophytic fungus showing moderate antitumor and antimicrobial activities. Similarly, compounds synthesized by Li et al. (2020) demonstrated significant antiproliferative activity against cancer cell lines, indicating the potential of benzofuran-based scaffolds as antitumor agents (Xia et al., 2011); (Li et al., 2020).
Synthesis and Characterization for Imaging Applications
The versatility of the benzofuran scaffold has also been explored in the synthesis of imaging agents. Murphy et al. (1990) synthesized and characterized iodobenzamide analogues with benzofuran structures, aiming to develop new dopamine receptor imaging agents. This work demonstrates the potential of benzofuran derivatives in developing central nervous system imaging tools (Murphy et al., 1990).
Organic Synthesis and Chemical Reactions
Research by Huang et al. (2019) on the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent underlines the chemical versatility of benzofuran compounds. This study provided a pathway for synthesizing benzofuran derivatives, which could be applied to the development of pharmaceuticals and materials science (Huang et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, which are lipid compounds involved in various physiological processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity, leading to changes in the production of prostanoids .
Biochemical Pathways
Given its potential target, it may influence theprostanoid synthesis pathway . Changes in this pathway can have downstream effects on various physiological processes, including inflammation, blood flow, and the formation of blood clots.
Pharmacokinetics
Similar compounds have been found to be metabolized in the body, with their metabolites having potential biological activity
Result of Action
Modulation of the activity of prostaglandin g/h synthase 1 could potentially lead to changes in the levels of prostanoids in the body, which could have various physiological effects .
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-14-5-3-4-6-19(14)24(28)26-18-11-12-20-15(2)23(29-21(20)13-18)22(27)16-7-9-17(25)10-8-16/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATFZIZTHRNBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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